molecular formula C9H9NO4 B8118427 Methyl 3-carbamoyl-4-hydroxybenzoate

Methyl 3-carbamoyl-4-hydroxybenzoate

Cat. No.: B8118427
M. Wt: 195.17 g/mol
InChI Key: OHSWRVNWUHUSSN-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-4-hydroxybenzoate is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a methoxycarbonyl group attached to the salicylamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-carbamoyl-4-hydroxybenzoate typically involves the reaction of salicylic acid derivatives with appropriate amines. One common method includes the reaction of 2-hydroxybenzonitrile with an amine in the presence of a catalyst such as zinc dichloride. The reaction is carried out under anhydrous and oxygen-free conditions, often in a solvent like chlorobenzene . Another method involves the reaction of a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, yielding the salicylamide .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process typically involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-carbamoyl-4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways, including the inhibition of protein tyrosine kinases and modulation of oxidative phosphorylation . These interactions can lead to diverse biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness: Methyl 3-carbamoyl-4-hydroxybenzoate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-carbamoyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(11)6(4-5)8(10)12/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSWRVNWUHUSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenolysis is effected by dissolving 1.2 gm (4.2 mmol) of methyl 4-benzyloxy-3-carbamoylbenzoate in 60 mL of methanol (warmed to effect solution), adding 1 gm of 10% Pd/C (50% water) catalyst, and stirring under 48 psi of hydrogen overnight at room temperature. The reaction mixture is filtered, and the catalyst is repeatedly washed with 10% MeOH/DCM. The combined filtrates are evaporated to dryness to give 0.79 gm (4.05 mmol, 96% yield) of methyl 3-carbamoyl-4-hydroxybenzoate.
Name
methyl 4-benzyloxy-3-carbamoylbenzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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